molecular formula C8H4BrClN2S B13450418 2-(5-Bromothiophen-2-yl)-4-chloropyrimidine

2-(5-Bromothiophen-2-yl)-4-chloropyrimidine

Cat. No.: B13450418
M. Wt: 275.55 g/mol
InChI Key: GRWIMPYQPJKEKW-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-4-chloropyrimidine is a heterocyclic compound that features both a thiophene and a pyrimidine ring in its structure. The presence of bromine and chlorine atoms in the molecule makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-4-chloropyrimidine typically involves the coupling of 5-bromothiophene-2-carboxaldehyde with 4-chloropyrimidine under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium as a catalyst and boronic acids or esters as reagents . The reaction is carried out in an inert atmosphere, often using solvents like toluene or dimethylformamide (DMF), and requires a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation and environmentally friendly catalysts, such as fly ash: H2SO4, has been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-4-chloropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products

The major products formed from these reactions include various substituted pyrimidines and thiophenes, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-4-chloropyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Industry: The compound is utilized in the production of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-4-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)-4-chloropyrimidine is unique due to its dual heterocyclic structure, which provides a versatile platform for further chemical modifications. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-4-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2S/c9-6-2-1-5(13-6)8-11-4-3-7(10)12-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWIMPYQPJKEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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